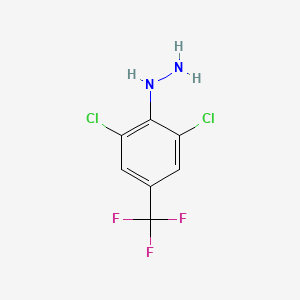
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Cat. No. B1298554
Key on ui cas rn:
86398-94-9
M. Wt: 245.03 g/mol
InChI Key: FYOWOHMZNWQLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06372774B1
Procedure details


2,6-Dichloro-4-trifluoromethylphenylaniline (4.3 g) was dissolved with stirring, in glacial acetic acid (23 ml). A solution of sodium nitrite (1.5 g) in concentrated sulphuric acid (11 ml) was then added at 55-60° C. The solution thus obtained was cooled to 0-5° C. and a solution of stannous chloride (16.4 g) in concentrated hydrochloric acid (14 ml) was added with vigorous stirring. A cream-colored solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonia solution and ice. The mixture thus obtained was extracted with diethyl ether (6×500 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness to give 2,6-dichloro-4-trifluoromethylphenylhydrazine (3.7 g) m.p. 54-56° C., in the form of a colorless crystalline solid.
Name
2,6-Dichloro-4-trifluoromethylphenylaniline
Quantity
4.3 g
Type
reactant
Reaction Step One

Name
sodium nitrite
Quantity
1.5 g
Type
reactant
Reaction Step Two


[Compound]
Name
stannous chloride
Quantity
16.4 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13]C1C=CC=CC=1.[N:20]([O-])=O.[Na+].N>C(O)(=O)C.S(=O)(=O)(O)O.Cl>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH2:20] |f:1.2|
|
Inputs


Step One
|
Name
|
2,6-Dichloro-4-trifluoromethylphenylaniline
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NC1=CC=CC=C1
|
Step Two
|
Name
|
sodium nitrite
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
stannous chloride
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Five
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A cream-colored solid precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture thus obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (6×500 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined ethereal extracts were dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
